molecular formula C21H23ClN4O3S B6488591 3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 892257-76-0

3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6488591
CAS No.: 892257-76-0
M. Wt: 447.0 g/mol
InChI Key: WUOCTSYHBZZMNU-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound containing a thiophene and a pyrimidine fused together. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The compound contains several functional groups including a thieno[3,2-d]pyrimidine ring, a piperazine ring, and a butyl ketone group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidine and piperazine rings. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could improve the solubility of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperazine derivatives are used as antipsychotic drugs. They work by blocking dopamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its intended use and dosage. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Thieno[3,2-d]pyrimidines and piperazine derivatives are areas of active research in medicinal chemistry due to their wide range of biological activities. Future research could focus on exploring the potential therapeutic uses of this compound .

Properties

IUPAC Name

3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-14-4-5-15(22)13-17(14)24-8-10-25(11-9-24)18(27)3-2-7-26-20(28)19-16(6-12-30-19)23-21(26)29/h4-6,12-13H,2-3,7-11H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCTSYHBZZMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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